N-butyl-6-(4-methoxyphenoxy)hexan-1-amine
Description
N-Butyl-6-(4-methoxyphenoxy)hexan-1-amine is a secondary amine derivative characterized by a hexan-1-amine backbone substituted with a butyl group at the nitrogen atom and a 4-methoxyphenoxy moiety at the sixth carbon. Its molecular structure combines lipophilic (butyl chain) and moderately polar (4-methoxyphenoxy) regions, making it suitable for applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-butyl-6-(4-methoxyphenoxy)hexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-3-4-13-18-14-7-5-6-8-15-20-17-11-9-16(19-2)10-12-17/h9-12,18H,3-8,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVBDEQDWCDONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365773 | |
| Record name | N-butyl-6-(4-methoxyphenoxy)hexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418773-78-1 | |
| Record name | N-butyl-6-(4-methoxyphenoxy)hexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-(4-methoxyphenoxy)hexan-1-amine typically involves the reaction of 4-methoxyphenol with 6-bromohexan-1-amine in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion formed from 4-methoxyphenol attacks the bromohexane, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-(4-methoxyphenoxy)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
N-butyl-6-(4-methoxyphenoxy)hexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-6-(4-methoxyphenoxy)hexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
Key Compounds :
Applications: Used in studies of solubility and hydrogen-bonding interactions due to its branched substituents .
N-Butyl-6-(4-chlorophenoxy)hexan-1-amine (): CAS No.: 5564-49-8 Key Differences: The 4-chlorophenoxy group is electron-withdrawing, which may enhance electrophilic reactivity and alter binding affinities in biological systems compared to the methoxy analog.
Table 1: Physical Properties of Structural Analogs
Pharmacologically Active Analogs
- Structure : N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine
- Key Features : Combines a hexan-1-amine chain with a bulky 4-phenylbutoxy group and a brominated phenethyl moiety.
- Activity : Dual antagonist of 5-HT₂A receptors and voltage-gated sodium channels (IC₅₀ < 1 μM). The extended alkyl chain enhances membrane permeability, while the bromine atom improves receptor binding specificity .
Comparison :
- This compound lacks the brominated aromatic system of XOB, likely reducing its receptor affinity. However, the methoxy group may improve solubility and metabolic stability compared to halogenated analogs.
Solubility and Thermophysical Behavior
Hexan-1-amine derivatives exhibit distinct solvent interactions. For example:
- Hexan-1-amine in N,N-dimethylformamide (DMF) mixtures shows temperature-dependent density and refractive index changes due to hydrogen-bonding disruptions .
- This compound is expected to have moderate solubility in polar aprotic solvents (e.g., DMF) and lower solubility in water, similar to its dimethylphenoxy analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
